molecular formula C7H9N3O2S B14381660 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine CAS No. 89853-85-0

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine

Cat. No.: B14381660
CAS No.: 89853-85-0
M. Wt: 199.23 g/mol
InChI Key: SZANGGDHXWHDME-UHFFFAOYSA-N
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Description

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine is a chemical compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyrimidines are six-membered nitrogen-containing heterocycles that are key components in many biological molecules, including nucleotides. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various chemical and biological applications.

Preparation Methods

The synthesis of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an aziridine derivative. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with an aziridine. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and purity, and the process may be automated to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions, and solvents like dichloromethane (DCM) or acetonitrile (MeCN) for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and aziridine derivatives.

Scientific Research Applications

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The aziridine ring is highly reactive and can alkylate nucleophilic sites in DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death or inhibition of cell growth. The molecular targets and pathways involved in these effects include DNA replication and repair enzymes, as well as various signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine include other aziridine-containing pyrimidines and aziridine derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89853-85-0

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

4-(aziridin-1-yl)-6-methylsulfonylpyrimidine

InChI

InChI=1S/C7H9N3O2S/c1-13(11,12)7-4-6(8-5-9-7)10-2-3-10/h4-5H,2-3H2,1H3

InChI Key

SZANGGDHXWHDME-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC(=C1)N2CC2

Origin of Product

United States

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